(R)-2-Amino-2-(p-tolyl)ethanol hydrochloride
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Overview
Description
®-2-Amino-2-(p-tolyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a white crystalline powder that is soluble in water and commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(p-tolyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone, ®-2-(p-tolyl)acetone, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(p-tolyl)ethanol hydrochloride may involve the use of catalytic hydrogenation techniques. This method employs a chiral catalyst to achieve the reduction of ®-2-(p-tolyl)acetone, followed by the addition of hydrochloric acid to form the hydrochloride salt. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(p-tolyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or tosylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like tosyl chloride or thionyl chloride are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ®-2-(p-tolyl)acetone or ®-2-(p-tolyl)acetaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of tosylates or halides.
Scientific Research Applications
®-2-Amino-2-(p-tolyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(p-tolyl)ethanol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic attacks. These interactions facilitate the compound’s role as a chiral auxiliary in asymmetric synthesis and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride
- ®-2-Amino-2-(m-tolyl)ethanol hydrochloride
- ®-2-Amino-2-(o-tolyl)ethanol hydrochloride
Uniqueness
®-2-Amino-2-(p-tolyl)ethanol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Properties
IUPAC Name |
(2R)-2-amino-2-(4-methylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKKIUVSYPXHBT-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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